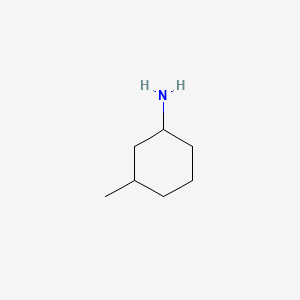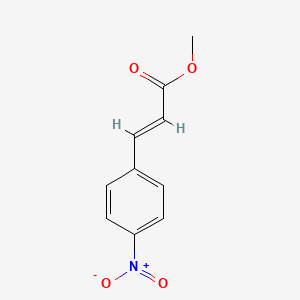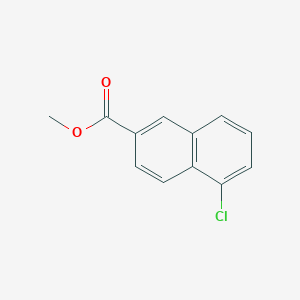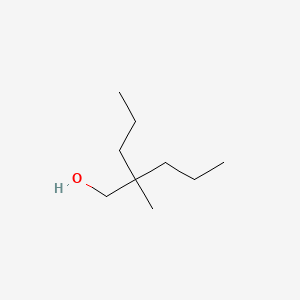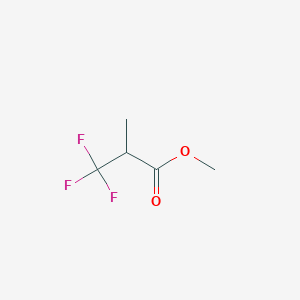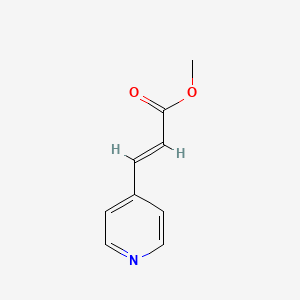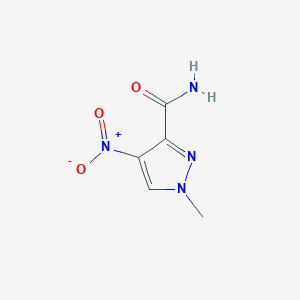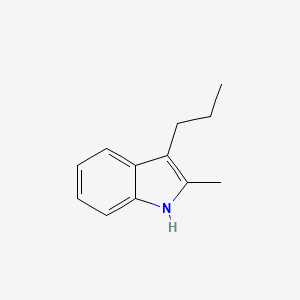
m-Tolyl chloroformate
Overview
Description
m-Tolyl chloroformate is a clear, colorless liquid with relatively low freezing points and relatively high boiling points . It is a reactive compound possessing both acid chloride and alkyl substituents .
Synthesis Analysis
While specific synthesis methods for m-Tolyl chloroformate were not found, chloroformates in general can be synthesized through various methods. For instance, one study discusses the synthesis of anti-depressant molecules via metal-catalyzed reactions . Another study discusses the use of chloroformate chemistry for the analysis of synthetic opioids .
Molecular Structure Analysis
m-Tolyl chloroformate has a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
Chloroformates, including m-Tolyl chloroformate, are known to undergo various chemical reactions. For instance, one study discusses the thermal decomposition of methyl chloroformate . Another study discusses the use of chloroformate chemistry for the analysis of synthetic opioids .
Physical And Chemical Properties Analysis
m-Tolyl chloroformate is a clear, colorless liquid with relatively low freezing points and relatively high boiling points . It is a reactive compound possessing both acid chloride and alkyl substituents .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, m-Tolyl chloroformate contributes to the synthesis of various bioactive compounds. Its versatility allows chemists to introduce specific functional groups, protect sensitive functionalities, and create diverse scaffolds. Applications include the development of pharmaceuticals, agrochemicals, and materials science.
For more information, you can refer to the Thermo Scientific Chemicals product page for p-Tolyl chloroformate here . Additionally, a combined GC-MS method using ethyl chloroformate (similar to m-Tolyl chloroformate) for urine sample treatment has been reported in scientific literature .
Mechanism of Action
Target of Action
m-Tolyl chloroformate is a reactive organic compound that belongs to the class of chloroformates . Chloroformates are used as reagents in organic chemistry . They are formally esters of chloroformic acid and are known to interact with a variety of biological targets, including amines, alcohols, and carboxylic acids .
Mode of Action
The mode of action of m-Tolyl chloroformate involves its reaction with these biological targets to form carbamates, carbonate esters, and mixed anhydrides . For example, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the hydrogen chloride produced during the reaction .
Biochemical Pathways
The biochemical pathways affected by m-Tolyl chloroformate are largely dependent on the specific targets it interacts with. For instance, it can convert polar compounds into less polar, more volatile derivatives, enabling relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry . This suggests that m-Tolyl chloroformate could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that chloroformates are reactive compounds that degrade in moist air . This suggests that the bioavailability of m-Tolyl chloroformate may be influenced by its stability and reactivity.
Action Environment
The action, efficacy, and stability of m-Tolyl chloroformate are influenced by environmental factors. For instance, it is known that chloroformates degrade in moist air , suggesting that humidity could affect the stability and efficacy of m-Tolyl chloroformate. Additionally, the reactions of m-Tolyl chloroformate with its targets typically occur in the presence of a base , indicating that the pH of the environment could also influence its action.
Safety and Hazards
m-Tolyl chloroformate is a hazardous substance. It is recommended to handle it with care, avoid eating, drinking, or smoking when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for m-Tolyl chloroformate were not found, chloroformates in general are being studied for various applications. For instance, one study discusses the synthesis of anti-depressant molecules via metal-catalyzed reactions . Another study discusses the use of chloroformate chemistry for the analysis of synthetic opioids .
properties
IUPAC Name |
(3-methylphenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLZACPFSDBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951954 | |
| Record name | 3-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29430-39-5 | |
| Record name | 3-Methylphenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29430-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tolyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



